molecular formula C9H10N2O B15330484 (2-Methylbenzo[d]oxazol-7-yl)methanamine

(2-Methylbenzo[d]oxazol-7-yl)methanamine

Cat. No.: B15330484
M. Wt: 162.19 g/mol
InChI Key: KNTQGXDZBVFPKL-UHFFFAOYSA-N
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Description

(2-Methylbenzo[d]oxazol-7-yl)methanamine is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbenzo[d]oxazol-7-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed C–H functionalization and intramolecular oxidative C–O coupling reaction. This method uses N-phenylacetamides as substrates and involves the use of palladium acetate (Pd(OAc)2) in the presence of potassium persulfate (K2S2O8) and trifluoromethanesulfonic acid (TfOH) as key reagents .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves the oxidative cyclization of compounds condensed from 2-aminophenols and aldehydes or carboxylic acids. Transition-metal-catalyzed C–N or C–O coupling reactions are also employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Methylbenzo[d]oxazol-7-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2-Methylbenzo[d]oxazol-7-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylbenzo[d]oxazol-7-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that benzoxazole derivatives can bind to proteins such as prostaglandin H2 synthase (PGHS) and trypsin, indicating their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoxazole: Similar in structure but lacks the methanamine group.

    2-Aminobenzoxazole: Contains an amino group instead of the methanamine group.

    Benzothiazole Derivatives: Similar heterocyclic compounds with sulfur instead of oxygen.

Uniqueness

(2-Methylbenzo[d]oxazol-7-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methanamine group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(2-methyl-1,3-benzoxazol-7-yl)methanamine

InChI

InChI=1S/C9H10N2O/c1-6-11-8-4-2-3-7(5-10)9(8)12-6/h2-4H,5,10H2,1H3

InChI Key

KNTQGXDZBVFPKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)CN

Origin of Product

United States

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